molecular formula C16H16O2 B1360940 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone CAS No. 834885-04-0

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone

Cat. No. B1360940
M. Wt: 240.3 g/mol
InChI Key: HRUQYPGGAWPOSH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone has a molecular weight of 240.305 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been utilized in the synthesis and evaluation of novel pyrazole chalcones, exhibiting anti-inflammatory, antioxidant, and antimicrobial properties. These compounds demonstrate potential as lead compounds for future drug discovery, particularly in their anti-inflammatory and antimicrobial activities (Bandgar et al., 2009).

Degradation Mechanisms

  • Studies on phenolic beta-1 lignin substructure model compounds have shown degradation by laccase of Coriolus versicolor, leading to various products. This research contributes to understanding the degradation mechanisms of complex lignin structures in nature (Kawai et al., 1988).

Molecular Structure Analysis

  • The molecular structures of related substituted pyrazole derivatives have been examined, revealing nonplanar configurations and interactions such as C-H...O, C-H...π, and π-π weak intermolecular interactions. This analysis is crucial for the development of new compounds with specific desired properties (Bustos et al., 2015).

Structural Chemistry and Anti-inflammatory Activity

  • Research on phenyl dimer compounds, including derivatives of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone, shows potential anti-inflammatory activity. These studies contribute to the design and synthesis of new pharmaceutical compounds (Singh et al., 2020).

Antimicrobial Activity

  • The compound has been used to synthesize heterocyclic compoundswith broad applications in the pharmaceutical industry. For instance, its derivative showed antimicrobial activity against gram-positive and gram-negative bacteria, highlighting its potential in developing new antimicrobial agents (Wanjari, 2020).

Synthesis and Antimicrobial Evaluation of Oxadiazoles

  • New oxadiazoles derived from phenylpropionohydrazides, involving the compound, have been synthesized and evaluated for their antibacterial and antifungal activity. This synthesis plays a significant role in the search for new antimicrobial agents (Fuloria et al., 2009).

Photochemical Study

  • A photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, closely related to the compound, has contributed to understanding the photochemical reactivity in different states and conditions, essential for applications in material science and environmental studies (Castellan et al., 1990).

Heterocycle Formation Studies

  • Research on the condensation of related compounds with N,N-dimethylformamide dimethyl acetal demonstrates an effective approach to synthesizing heterocycles, including isoflavones and pyrimidines. This contributes to the development of novel heterocyclic compounds in pharmaceuticals (Moskvina et al., 2015).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[4-(3,5-dimethylphenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-16(9-11)18-15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUQYPGGAWPOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648058
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone

CAS RN

834885-04-0
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834885-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(3,5-DIMETHYLPHENOXY)PHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Garnier, M Danel, V Magné, A Pujol… - The Journal of …, 2018 - ACS Publications
The copper(I)-doped zeolite Cu I –USY proved to be a versatile, efficient, and recyclable catalyst for various Ullmann-type coupling reactions. Easy to prepare and cheap, this catalytic …
Number of citations: 41 pubs.acs.org
T Umumararungu - 2015 - core.ac.uk
In this research project, we have synthesized a series of nine dimethyl ether resorcinol analogues of NMS-E973 (L-1) 38, a potent Hsp90 inhibitor. These analogues were chosen …
Number of citations: 3 core.ac.uk

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